![molecular formula C18H26BrNO B1652797 N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide CAS No. 1609396-70-4](/img/structure/B1652797.png)
N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide
Vue d'ensemble
Description
N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide, also known as Memantine, is a medication used to treat Alzheimer's disease. It was first synthesized in 1968 and approved for medical use in the United States in 2003. Memantine is a non-competitive NMDA receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain.
Mécanisme D'action
Target of Action
The primary target of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in the regulation of pain, mood, and other neurological functions .
Mode of Action
N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting that the compound’s effects increase over time and with higher doses . The mechanism of inhibition is likely irreversible or slowly reversible .
Biochemical Pathways
By inhibiting FAAH, N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide affects the endocannabinoid system . This system includes the cannabinoid receptors CB1 and CB2, as well as endogenous ligands such as anandamide . By preventing the breakdown of anandamide, the compound can enhance the effects of this neurotransmitter .
Pharmacokinetics
The pharmacokinetics of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide are characterized by slow absorption and elimination rates . The compound shows a double peak in its plasma concentration-time curve, indicating two distinct phases of drug absorption . The highest distribution of the compound after absorption was found in the stomach, followed by the lung .
Result of Action
The inhibition of FAAH by N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide can lead to analgesic, anti-inflammatory, or neuroprotective effects . These effects are due to the enhanced activity of anandamide, which can modulate the release of other neurotransmitters .
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has several advantages for lab experiments. It has a high affinity for the NMDA receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide is also relatively safe and well-tolerated, which makes it a good candidate for clinical trials. However, N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has limitations as well. It has a short half-life, which means that it needs to be administered multiple times per day. N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide can also cause side effects, such as dizziness, headache, and confusion.
Orientations Futures
There are several future directions for research on N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide. One area of interest is the potential use of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the potential use of N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide in other neurological disorders, such as stroke and traumatic brain injury. Additionally, there is ongoing research on the development of new NMDA receptor antagonists that may be more effective than N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide.
Applications De Recherche Scientifique
N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease. N-(3-Methoxybenzyl)-1-adamantanamine hydrobromide has also been studied for its potential use in other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]adamantan-1-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH/c1-20-17-4-2-3-13(8-17)12-19-18-9-14-5-15(10-18)7-16(6-14)11-18;/h2-4,8,14-16,19H,5-7,9-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNUZHJKAIPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC23CC4CC(C2)CC(C4)C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1609396-70-4 | |
Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.